An In-Depth Technical Guide to (-)-Inosine-13C2,15N: Structure, Properties, and Applications in Metabolic Research
An In-Depth Technical Guide to (-)-Inosine-13C2,15N: Structure, Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopically Labeled Inosine
In the landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biological pathways.[1] (-)-Inosine, a naturally occurring purine nucleoside, plays a central role in purine metabolism and cellular signaling.[2] Its isotopically labeled analogue, (-)-Inosine-13C2,15N, provides a powerful probe for tracing the metabolic fate of inosine and its precursors with high precision and accuracy using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]
This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, and applications of (-)-Inosine-13C2,15N. It is designed to serve as a valuable resource for researchers employing stable isotopes to investigate purine metabolism, metabolic flux, and related therapeutic areas. The methodologies described herein are grounded in established laboratory practices to ensure scientific integrity and reproducibility.
Physicochemical Properties of (-)-Inosine-13C2,15N
The accurate characterization of a stable isotope-labeled standard is fundamental to its effective use in quantitative studies. The key physicochemical properties of (-)-Inosine-13C2,15N are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈¹³C₂H₁₂N₃¹⁵NO₅ | [1][4] |
| Molecular Weight | 271.2 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Storage | Store at -20°C | [5] |
| Solubility | Soluble in water and methanol | [5][6] |
Chemical Structure and Isotopic Labeling
(-)-Inosine consists of a hypoxanthine base attached to a ribose sugar moiety.[7] In (-)-Inosine-13C2,15N, two carbon atoms and one nitrogen atom are replaced with their respective heavy isotopes. The precise positions of these labels are determined by the synthetic route, which often utilizes isotopically labeled precursors. A common and efficient method for labeling the purine ring involves using labeled glycine, which contributes two carbons and one nitrogen to the core purine structure.[8][9]
Based on the biosynthetic pathway of the purine ring, the most probable labeling pattern for (-)-Inosine-13C2,15N originating from [¹³C₂, ¹⁵N]-glycine places the isotopic labels at the C4, C5, and N7 positions.
Caption: Chemical structure of (-)-Inosine-13C2,15N with inferred labeling.
The Role of Inosine in Purine Metabolism
Inosine monophosphate (IMP) is the initial product of the de novo purine biosynthesis pathway, serving as a branch-point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[8][10] The carbon and nitrogen atoms of the purine ring are sourced from various precursors, including amino acids (glycine, glutamine, and aspartate), one-carbon units from the folate cycle, and carbon dioxide.[9] Understanding the flux through these pathways is critical for research in cancer, immunology, and neurology.
Caption: Sources of atoms for de novo purine biosynthesis.
Application in Metabolic Flux Analysis: An Experimental Workflow
(-)-Inosine-13C2,15N is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[3][9] By introducing the labeled inosine into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a dynamic view of cellular metabolism.
A typical experimental workflow for a ¹³C, ¹⁵N tracer study using LC-MS is outlined below.
Caption: Experimental workflow for a stable isotope tracer study.
Detailed Experimental Protocol: Quantification of Inosine Metabolism in Cultured Mammalian Cells
This protocol provides a generalized procedure for a stable isotope tracing experiment using (-)-Inosine-13C2,15N in adherent mammalian cells, followed by LC-MS/MS analysis.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent mammalian cells in 6-well plates and culture until they reach approximately 80-90% confluency. The use of at least three biological replicates is recommended.[11]
-
Media Preparation: Prepare the labeling medium by supplementing the appropriate cell culture medium with a known concentration of (-)-Inosine-13C2,15N. The final concentration will depend on the specific experimental goals and cell type.
-
Tracer Introduction: Aspirate the standard culture medium from the cells and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The incubation time should be optimized to allow for sufficient incorporation of the tracer into downstream metabolites. For dynamic labeling studies, multiple time points are essential.[12]
II. Metabolite Extraction
This protocol is adapted for adherent cells. For suspension cells, a centrifugation step to pellet the cells is required before quenching.[13][14]
-
Quenching: To halt metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add 1 mL of ice-cold 80% methanol to each well.[11]
-
Cell Lysis and Collection: Place the culture plates on dry ice for 10 minutes to ensure complete cell lysis.[11] Subsequently, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and incubate on ice. Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.[15]
-
Sample Collection: Carefully collect the supernatant containing the polar metabolites. The resulting pellet can be used for protein or nucleic acid analysis.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.[11]
III. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent compatible with the liquid chromatography method.
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like inosine and its derivatives, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed.[16] A common mobile phase consists of a gradient of acetonitrile and water with an additive like ammonium acetate.
-
Mass Spectrometry Detection: Analyze the eluted metabolites using a tandem mass spectrometer (MS/MS) operating in a targeted mode, such as Multiple Reaction Monitoring (MRM).[17] This involves selecting the precursor ion (the molecular ion of the metabolite) and a specific fragment ion. The mass transitions for unlabeled and labeled inosine would be monitored.
-
Example Mass Transition for Unlabeled Inosine: m/z 269 → 137[17]
-
Expected Mass Transition for (-)-Inosine-13C2,15N: m/z 272 → 140
-
-
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue of inosine and its downstream metabolites.
-
Natural Abundance Correction: Correct the raw data for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the tracer.[12]
-
Metabolic Flux Calculation: Utilize the corrected isotopic labeling data in metabolic flux analysis software to calculate the rates of metabolic reactions.
-
Conclusion
(-)-Inosine-13C2,15N is a high-fidelity tool for researchers investigating purine metabolism and its intricate connections to cellular physiology and disease. The methodologies outlined in this guide provide a robust framework for designing and executing stable isotope tracing experiments. By leveraging the precision of mass spectrometry and the principles of metabolic flux analysis, the use of (-)-Inosine-13C2,15N can yield profound insights into the dynamic nature of cellular metabolism, thereby accelerating progress in both basic research and therapeutic development.
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Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols. (2010). PubMed. Retrieved from [Link]
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NUCLEOTIDE METABOLISM 1 | Page Purine and pyrimidine biosynthesis he nucleic acids basic structure are derived from the arom. ResearchGate. Retrieved from [Link]
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Biosynthesis and Degradation of Nucleotides. (2026). Biology LibreTexts. Retrieved from [Link]
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Inosine in Biology and Disease. (2021). PMC. Retrieved from [Link]
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